molecular formula C2H6S6 B15292132 Dimethyl hexasulfide CAS No. 22015-54-9

Dimethyl hexasulfide

Cat. No.: B15292132
CAS No.: 22015-54-9
M. Wt: 222.5 g/mol
InChI Key: IFPVWYIKESOXEL-UHFFFAOYSA-N
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Description

Dimethyl hexasulfide is an organosulfur compound with the molecular formula C2H6S6. It belongs to the class of sulfenyl compounds, characterized by the presence of a sulfenyl group (RS). This compound can be found in certain natural sources, such as soft-necked garlic, making it a potential biomarker for the consumption of this food product .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl hexasulfide can be synthesized through the reaction of dimethyl disulfide with sulfur. The reaction typically involves heating dimethyl disulfide with elemental sulfur under controlled conditions to form this compound. The reaction can be represented as follows:

2(CH3)2S2+2S(CH3)2S62 (CH_3)_2S_2 + 2 S \rightarrow (CH_3)_2S_6 2(CH3​)2​S2​+2S→(CH3​)2​S6​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity. The use of solid catalysts, such as aluminum γ-oxide, can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl hexasulfide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form higher oxidation state sulfur compounds.

    Reduction: It can be reduced to form lower oxidation state sulfur compounds.

    Substitution: The compound can undergo substitution reactions where one or more sulfur atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

    Oxidation: Higher oxidation state sulfur compounds such as dimethyl sulfone.

    Reduction: Lower oxidation state sulfur compounds such as dimethyl disulfide.

    Substitution: Substituted sulfur compounds depending on the reagents used.

Scientific Research Applications

Dimethyl hexasulfide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of dimethyl hexasulfide involves its interaction with various molecular targets and pathways. It can penetrate cellular membranes and interact with intracellular components, leading to various biochemical effects. The compound’s sulfur atoms can form bonds with other molecules, influencing their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl disulfide (C2H6S2)
  • Dimethyl trisulfide (C2H6S3)
  • Dimethyl tetrasulfide (C2H6S4)

Comparison

Dimethyl hexasulfide is unique due to its higher sulfur content compared to similar compounds. This higher sulfur content can result in different chemical reactivity and biological activities. For example, dimethyl trisulfide is known for its strong odor and is a key contributor to the flavor of certain foods, while this compound may have different sensory properties and applications .

Properties

CAS No.

22015-54-9

Molecular Formula

C2H6S6

Molecular Weight

222.5 g/mol

IUPAC Name

(methylhexasulfanyl)methane

InChI

InChI=1S/C2H6S6/c1-3-5-7-8-6-4-2/h1-2H3

InChI Key

IFPVWYIKESOXEL-UHFFFAOYSA-N

Canonical SMILES

CSSSSSSC

Origin of Product

United States

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